molecular formula C9H9N3O3 B1335175 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid CAS No. 956369-25-8

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Cat. No.: B1335175
CAS No.: 956369-25-8
M. Wt: 207.19 g/mol
InChI Key: POAACBFRLKLYDU-UHFFFAOYSA-N
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Description

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C9H9N3O3. It is characterized by the presence of a pyrazole ring and an isoxazole ring, both of which are important heterocyclic structures in organic chemistry. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with isoxazole-3-carboxylic acid under specific conditions. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid
  • 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Uniqueness

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole and isoxazole rings. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAACBFRLKLYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390290
Record name 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956369-25-8
Record name 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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